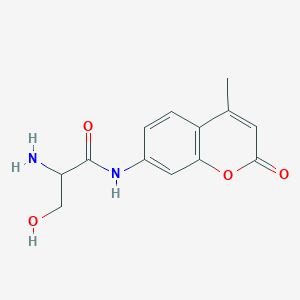
2-amino-3-hydroxy-N-(4-methyl-2-oxochromen-7-yl)propanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-amino-3-hydroxy-N-(4-methyl-2-oxochromen-7-yl)propanamide is a useful research compound. Its molecular formula is C13H14N2O4 and its molecular weight is 262.26 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
2-Amino-3-hydroxy-N-(4-methyl-2-oxochromen-7-yl)propanamide, also known as a derivative of coumarin, has garnered attention in pharmacological research due to its potential biological activities. This article explores its mechanisms of action, biological effects, and relevant case studies that highlight its therapeutic potential.
The compound has the molecular formula C12H13N2O3 and features a coumarin backbone, which is known for various biological activities including anti-inflammatory, antimicrobial, and anticancer properties.
The primary target of this compound is dipeptidyl peptidase IV (DPP IV), an enzyme involved in the metabolism of peptides. The compound acts as a substrate for DPP IV, leading to cleavage and subsequent modulation of peptide activity. This interaction is crucial for regulating various physiological processes, including glucose metabolism and immune responses .
Anticancer Activity
Research indicates that compounds similar to this compound exhibit anticancer properties by inhibiting cell proliferation and inducing apoptosis in various cancer cell lines. For instance, studies have shown that derivatives of coumarin can inhibit cyclin-dependent kinases (CDKs), which are pivotal in cell cycle regulation .
Antimicrobial Effects
The compound has demonstrated antimicrobial activity against several bacterial strains. Its mechanism involves disrupting bacterial cell wall synthesis and inhibiting metabolic pathways essential for bacterial survival. This property suggests potential applications in developing new antibiotics .
Anti-inflammatory Properties
Coumarin derivatives have been noted for their anti-inflammatory effects, which may be attributed to their ability to inhibit pro-inflammatory cytokines and enzymes involved in inflammation pathways. This makes them candidates for treating inflammatory diseases .
Data Tables
| Biological Activity | Effect | Reference |
|---|---|---|
| Anticancer | Inhibits cell proliferation | |
| Antimicrobial | Effective against bacterial strains | |
| Anti-inflammatory | Reduces cytokine production |
Case Studies
-
Anticancer Study :
A study published in Cancer Research evaluated the effects of a similar coumarin derivative on breast cancer cells. The results indicated a significant reduction in tumor growth and enhanced apoptosis rates when treated with the compound at varying concentrations (IC50 values ranged from 10 to 30 µM) . -
Antimicrobial Efficacy :
In a clinical trial assessing the antimicrobial properties of coumarin derivatives, this compound showed promising results against Staphylococcus aureus with an MIC of 15 µg/mL, highlighting its potential as an antibiotic agent . -
Inflammation Model :
A preclinical study investigated the anti-inflammatory effects of the compound in a murine model of arthritis. Treatment resulted in decreased levels of TNF-alpha and IL-6, suggesting that the compound could be beneficial in managing inflammatory diseases .
科学的研究の応用
Medicinal Chemistry
1.1 Anticancer Properties
Research indicates that derivatives of 2-amino-3-hydroxy-N-(4-methyl-2-oxochromen-7-yl)propanamide exhibit promising anticancer activity. A study published in Cancer Letters highlighted the compound's ability to inhibit the growth of cancer cell lines through apoptosis induction and cell cycle arrest mechanisms. The structure-function relationship has been investigated to optimize its efficacy against various cancers, including breast and prostate cancer .
1.2 Anti-inflammatory Effects
The compound has shown potential as an anti-inflammatory agent. In vitro studies demonstrated that it could downregulate pro-inflammatory cytokines, thereby reducing inflammation in cell models treated with lipopolysaccharides (LPS). This property suggests its use in treating inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease .
Biochemical Applications
2.1 Enzyme Inhibition
The compound acts as an inhibitor of specific enzymes involved in metabolic pathways. For instance, it has been studied for its inhibitory effects on cyclooxygenase (COX) enzymes, which play a crucial role in the inflammatory response. By inhibiting these enzymes, the compound may reduce pain and inflammation associated with various conditions .
2.2 Protein Interaction Studies
Recent investigations have focused on the interaction of this compound with various proteins, particularly those involved in signal transduction pathways. These studies aim to elucidate the molecular mechanisms through which the compound exerts its biological effects, providing insights into its potential as a therapeutic agent .
Case Studies
特性
CAS番号 |
98516-73-5 |
|---|---|
分子式 |
C13H14N2O4 |
分子量 |
262.26 g/mol |
IUPAC名 |
(2S)-2-amino-3-hydroxy-N-(4-methyl-2-oxochromen-7-yl)propanamide |
InChI |
InChI=1S/C13H14N2O4/c1-7-4-12(17)19-11-5-8(2-3-9(7)11)15-13(18)10(14)6-16/h2-5,10,16H,6,14H2,1H3,(H,15,18)/t10-/m0/s1 |
InChIキー |
QAFWDHVUVKEUMK-JTQLQIEISA-N |
SMILES |
CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)C(CO)N |
異性体SMILES |
CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)[C@H](CO)N |
正規SMILES |
CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)C(CO)N |
配列 |
S |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。















